REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH:4]([CH3:6])[CH3:5].[CH3:8][CH2:9][O:10][C:11]([C:13]([NH2:15])=[S:14])=[O:12]>>[CH2:9]([O:10][C:11]([C:13]1[S:14][CH:2]=[C:3]([CH:4]([CH3:6])[CH3:5])[N:15]=1)=[O:12])[CH3:8]
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Name
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|
Quantity
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5.58 g
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Type
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reactant
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Smiles
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BrCC(C(C)C)=O
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Name
|
|
Quantity
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4.5 g
|
Type
|
reactant
|
Smiles
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CCOC(=O)C(=S)N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was partitioned between sat. aqueous NaHCO3 and EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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the EtOAc layer dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
chromatographed over SiO2 (eluted with 2% to 40% EtOAc/hexanes)
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |